Human enteropeptidase-IN-3

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

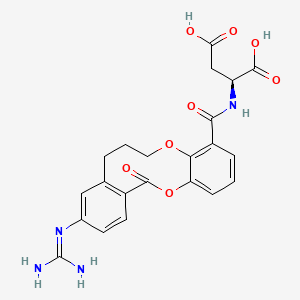

Properties

Molecular Formula |

C22H22N4O8 |

|---|---|

Molecular Weight |

470.4 g/mol |

IUPAC Name |

(2S)-2-[[10-(diaminomethylideneamino)-13-oxo-7,8-dihydro-6H-benzo[e][1,8]benzodioxecine-4-carbonyl]amino]butanedioic acid |

InChI |

InChI=1S/C22H22N4O8/c23-22(24)25-12-6-7-13-11(9-12)3-2-8-33-18-14(4-1-5-16(18)34-21(13)32)19(29)26-15(20(30)31)10-17(27)28/h1,4-7,9,15H,2-3,8,10H2,(H,26,29)(H,27,28)(H,30,31)(H4,23,24,25)/t15-/m0/s1 |

InChI Key |

ANRCLDWFMUYQBV-HNNXBMFYSA-N |

Isomeric SMILES |

C1CC2=C(C=CC(=C2)N=C(N)N)C(=O)OC3=CC=CC(=C3OC1)C(=O)N[C@@H](CC(=O)O)C(=O)O |

Canonical SMILES |

C1CC2=C(C=CC(=C2)N=C(N)N)C(=O)OC3=CC=CC(=C3OC1)C(=O)NC(CC(=O)O)C(=O)O |

Origin of Product |

United States |

Foundational & Exploratory

The Discovery and Synthesis of Human Enteropeptidase Inhibitors: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Human enteropeptidase (also known as enterokinase) is a type II transmembrane serine protease located in the brush border of the duodenum and jejunum.[1][2] It plays a critical role in protein digestion by converting inactive trypsinogen into its active form, trypsin.[1] This activation of trypsin initiates a cascade that activates other pancreatic digestive enzymes.[1] Given its pivotal role, enteropeptidase has emerged as a promising therapeutic target for conditions such as obesity, diabetes, and certain types of pancreatitis.[3][4] This technical guide provides an in-depth overview of the discovery and synthesis of human enteropeptidase inhibitors, with a focus on the well-characterized inhibitor SCO-792, as a representative example.

Discovery of Human Enteropeptidase Inhibitors

The discovery of potent and selective human enteropeptidase inhibitors has been a key focus of drug development efforts. A notable success in this area is the identification of SCO-792, a novel, orally available small-molecule inhibitor.[5]

The discovery of SCO-792 was the result of a high-throughput screening (HTS) campaign that utilized a fluorescence resonance energy transfer (FRET) assay to identify compounds that inhibit enteropeptidase activity.[5] This initial screening was followed by a compound optimization process, which ultimately led to the identification of SCO-792.[5]

Synthesis of a Human Enteropeptidase Inhibitor: SCO-792

While the precise, proprietary synthesis route for SCO-792 by Takeda Pharmaceutical Company is not publicly detailed, the general principles of small-molecule drug synthesis would apply. This typically involves a multi-step organic synthesis process, starting from commercially available starting materials and employing various chemical reactions to build the final complex molecule. The synthesis of SCO-792 was carried out by Takeda Pharmaceutical Company Limited.[3]

Quantitative Data on Inhibitor Activity

The inhibitory activity of SCO-792 against human and rat enteropeptidase has been extensively characterized. The following tables summarize the key quantitative data.

| Parameter | Human Enteropeptidase | Rat Enteropeptidase | Reference |

| IC50 | 5.4 nmol/L | 4.6 nmol/L | [5][6][7] |

| Kinact/KI | 82,000 /mol/L·s | Not Reported | [5][7] |

| Dissociation Half-life (t1/2) | ~14 hours | Not Reported | [5][6][7] |

| koff | 0.047 /hour | Not Reported | [5] |

Table 1: In Vitro Inhibitory Activity of SCO-792

SCO-792 has also demonstrated inhibitory activity against other serine proteases, as detailed in the table below.

| Enzyme | IC50 | Reference |

| Plasma Kallikrein | 16 nmol/L | [5] |

| Plasmin | 460 nmol/L | [5] |

| Trypsin | 3.3 nmol/L | [5] |

| Factor Xa | No Inhibition | [5] |

| Thrombin | No Inhibition | [5] |

Table 2: In Vitro Selectivity of SCO-792

Experimental Protocols

Recombinant Human Enteropeptidase Light Chain (hEKL) Expression and Purification

The catalytic light chain of human enteropeptidase is often produced recombinantly for use in inhibitor screening and characterization.

1. Gene Synthesis and Cloning:

-

The gene encoding the human enteropeptidase light chain (hEKL) can be artificially synthesized with codon optimization for expression in Escherichia coli.[4]

-

The synthetic gene is then cloned into a suitable prokaryotic expression vector, such as pMAL-s, which allows for the expression of the target protein as a fusion with a tag like Maltose Binding Protein (MBP) to aid in purification.[4] The gene can be inserted using restriction sites like BamHI and HindIII.[4]

2. Expression in E. coli:

-

The recombinant plasmid is transformed into an expression strain of E. coli, such as BL21 (DE3).[4]

-

High-level expression of the MBP-hEKL fusion protein can be induced. This often results in the protein being sequestered in inclusion bodies.[8] However, soluble expression can also be achieved.[4]

3. Purification:

-

If expressed in soluble form, the fusion protein can be purified from the cell lysate using affinity chromatography, such as an amylose resin column for MBP-tagged proteins.[4]

-

The column is washed, and the fusion protein is eluted with a solution containing maltose.[4]

-

If the protein is in inclusion bodies, they must first be isolated, solubilized using denaturants like 6 M guanidine-HCl, and then refolded. On-column refolding has been found to be an effective method.[8][9]

4. Autocatalytic Cleavage:

-

The fusion protein can be designed with an enteropeptidase recognition sequence between the tag and the hEKL. This allows for autocatalytic cleavage to release the active hEKL.[9]

Human Enteropeptidase Activity Assay

Several assay formats can be used to measure the enzymatic activity of human enteropeptidase and to screen for inhibitors.

1. FRET-Based Assay (for HTS):

-

This assay employs a synthetic substrate containing a fluorophore and a quencher linked by a peptide sequence that is specifically cleaved by enteropeptidase.

-

Cleavage of the substrate separates the fluorophore and quencher, resulting in an increase in fluorescence that is proportional to enzyme activity.

2. Colorimetric Assay:

-

A common substrate is Gly-Asp-Asp-Asp-Asp-Lys-β-naphthylamide (GD4K-na).[4]

-

The assay is typically performed in a buffer such as 25 mM Tris-Cl (pH 8.0) with 10 mM CaCl2 and 10% DMSO.[4]

-

The reaction is initiated by the addition of the enzyme, and the release of β-naphthylamine is monitored by the increase in absorbance at 420 nm.[4]

3. Fluorometric Assay Kit (e.g., Sigma-Aldrich MAK204):

-

This kit utilizes a synthetic peptide substrate tagged with 7-amino-4-trifluoromethylcoumarin (AFC).[10]

-

Cleavage of the substrate releases AFC, a fluorescent product (Ex/Em = 380/500 nm).[10]

-

The assay is performed in a 96-well plate format, and the fluorescence is measured kinetically.[10]

-

Protocol Outline:

-

Prepare samples and standards in a 96-well plate.

-

Prepare a reaction mix containing the enteropeptidase substrate.

-

Add the reaction mix to the wells to initiate the reaction.

-

Incubate the plate at 37°C and measure the fluorescence over time.[10]

-

In Vivo Oral Protein Challenge Test

This in vivo experiment is used to assess the efficacy of an enteropeptidase inhibitor in blocking protein digestion and absorption.

-

Animal Model: Male Sprague-Dawley rats are commonly used.[5]

-

Procedure:

-

Rats are fasted overnight.

-

The test inhibitor (e.g., SCO-792) or vehicle is administered orally at a specific time before the protein load.[5]

-

A whey protein solution is administered orally.[5]

-

Blood samples are collected at various time points after the protein load.

-

Plasma levels of branched-chain amino acids (BCAAs) are measured as an indicator of protein digestion and absorption. A reduction in the post-protein load increase in plasma BCAAs indicates effective inhibition of enteropeptidase.[5]

-

Signaling Pathways and Logical Relationships

Enteropeptidase Activation of the Pancreatic Zymogen Cascade

Enteropeptidase is the initial trigger for a cascade of digestive enzyme activation in the small intestine.

Caption: Pancreatic zymogen activation cascade initiated by enteropeptidase.

Experimental Workflow for Recombinant hEKL Production

The following diagram outlines the key steps in producing recombinant human enteropeptidase light chain.

Caption: Workflow for recombinant human enteropeptidase light chain production.

Logic of an In Vivo Oral Protein Challenge

This diagram illustrates the logical flow of an oral protein challenge experiment to test an enteropeptidase inhibitor.

Caption: Logical flow of an in vivo oral protein challenge experiment.

References

- 1. Enteropeptidase - Wikipedia [en.wikipedia.org]

- 2. article.imrpress.com [article.imrpress.com]

- 3. SCO‐792, an enteropeptidase inhibitor, improves disease status of diabetes and obesity in mice - PMC [pmc.ncbi.nlm.nih.gov]

- 4. scielo.br [scielo.br]

- 5. Discovery and characterization of a small‐molecule enteropeptidase inhibitor, SCO‐792 - PMC [pmc.ncbi.nlm.nih.gov]

- 6. scohia.com [scohia.com]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. protein.bio.msu.ru [protein.bio.msu.ru]

- 10. sigmaaldrich.com [sigmaaldrich.com]

Structure-Activity Relationship of Novel Human Enteropeptidase Inhibitors: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Enteropeptidase (also known as enterokinase) is a serine protease located on the brush border of the duodenum and jejunum. It plays a critical role in protein digestion by converting inactive trypsinogen to active trypsin, which in turn activates a cascade of other digestive proenzymes. Due to its key role in nutrient absorption, inhibition of human enteropeptidase has emerged as a promising therapeutic strategy for metabolic diseases such as obesity and diabetes. This technical guide provides an in-depth overview of the structure-activity relationships (SAR) of two recently developed classes of small molecule human enteropeptidase inhibitors: a series of 4-guanidinobenzoate derivatives and the clinical candidate SCO-792.

Core Compound Classes and Structure-Activity Relationship

4-Guanidinobenzoate Derivatives

A novel series of 4-guanidinobenzoate derivatives has been designed and evaluated as inhibitors of human enteropeptidase. The general scaffold of these compounds consists of a 4-guanidinobenzoyl moiety linked to a substituted aromatic ring. The guanidinyl group is designed to mimic the lysine residue of the natural substrate, trypsinogen, and interact with the S1 pocket of the enzyme.

Table 1: Structure-Activity Relationship of 4-Guanidinobenzoate Derivatives

| Compound | R | Linker (X) | IC50 (initial, nM) | IC50 (apparent, nM) |

| 1a | H | O | >10000 | 1800 |

| 1b | COOH | O | 1300 | 170 |

| 1c | CH2COOH | O | 380 | 48 |

| 2a | O(CH2)2COOH | O | 150 | 19 |

| 3a | OCH(CH3)COOH | O | 89 | 11 |

| 4b | NH(CH2)2COOH | O | 45 | 5.6 |

Data extracted from "Design, Synthesis, and Biological Evaluation of a Novel Series of 4-Guanidinobenzoate Derivatives as Enteropeptidase Inhibitors with Low Systemic Exposure for the Treatment of Obesity" in the Journal of Medicinal Chemistry.

The SAR data in Table 1 reveals several key insights:

-

Importance of the Acidic Moiety: The introduction of a carboxylic acid group on the second aromatic ring significantly enhances inhibitory potency (compare 1a and 1b ). This acidic group likely interacts with basic residues in the S2 pocket of the enzyme.

-

Linker Length and Composition: The nature and length of the linker connecting the aromatic ring to the acidic group are crucial. Increasing the linker length and introducing an ether or amine linkage generally improves activity. Compound 4b , with an aminoethyl-carboxy linker, demonstrated the highest potency in this series.

SCO-792 and Related Compounds

SCO-792 is a potent, reversible, and slowly dissociating inhibitor of human enteropeptidase. Its discovery was the result of a high-throughput screening campaign and subsequent lead optimization.

Table 2: Pharmacological Profile of SCO-792

| Parameter | Value | Species |

| IC50 | 5.4 nM | Human |

| IC50 | 4.6 nM | Rat |

| Kinact/KI | 82,000 M-1s-1 | Human |

| Dissociation Half-life (t1/2) | ~14 hours | Human |

Data from "Discovery and characterization of a small-molecule enteropeptidase inhibitor, SCO‐792".

The key structural features of SCO-792 include a guanidinobenzoyl group, which interacts with the S1 pocket, and a dihydrobenzofuran core. The slow dissociation of SCO-792 from the enzyme contributes to its sustained inhibitory effect.

Experimental Protocols

Human Enteropeptidase Inhibition Assay (Fluorescence Resonance Energy Transfer - FRET)

This assay is commonly used to screen for and characterize inhibitors of human enteropeptidase.

Principle: The assay utilizes a synthetic peptide substrate containing the enteropeptidase recognition sequence flanked by a FRET donor and quencher pair. In the intact substrate, the fluorescence of the donor is quenched. Upon cleavage by enteropeptidase, the donor and quencher are separated, resulting in an increase in fluorescence.

Materials:

-

Recombinant human enteropeptidase (light chain)

-

FRET peptide substrate (e.g., (Cy5)-Gly-Asp-Asp-Asp-Lys-(QSY21)-NH2)

-

Assay Buffer: 50 mM Tris-HCl, pH 8.0, 10 mM CaCl2, 0.01% Tween-20

-

Test compounds dissolved in DMSO

-

384-well black microplates

-

Fluorescence plate reader

Procedure:

-

Add 50 nL of test compound solution in DMSO to the wells of a 384-well plate.

-

Add 5 µL of recombinant human enteropeptidase solution (e.g., 20 ng/mL in assay buffer) to each well.

-

Incubate the plate at room temperature for a specified period (e.g., 60 minutes) to allow for inhibitor binding.

-

Initiate the enzymatic reaction by adding 5 µL of the FRET peptide substrate solution (e.g., 10 µM in assay buffer) to each well.

-

Immediately begin monitoring the increase in fluorescence intensity over time (e.g., every minute for 30-60 minutes) using a plate reader with appropriate excitation and emission wavelengths for the FRET pair.

-

The rate of increase in fluorescence is proportional to the enzyme activity.

-

Calculate the percent inhibition for each compound concentration and determine the IC50 value by fitting the data to a dose-response curve.

Signaling Pathways and Experimental Workflows

Digestive Enzyme Activation Cascade

The primary signaling pathway initiated by enteropeptidase is the activation of pancreatic zymogens responsible for protein digestion.

Caption: Digestive enzyme activation cascade initiated by enteropeptidase.

Experimental Workflow for Inhibitor Screening and Characterization

The following diagram illustrates a typical workflow for identifying and characterizing novel enteropeptidase inhibitors.

Caption: Workflow for enteropeptidase inhibitor discovery and development.

Conclusion

The development of small molecule inhibitors of human enteropeptidase represents a promising avenue for the treatment of metabolic disorders. The structure-activity relationships of the 4-guanidinobenzoate derivatives and the pharmacological profile of SCO-792 provide a solid foundation for the rational design of next-generation inhibitors with improved potency, selectivity, and pharmacokinetic properties. The experimental protocols and workflows detailed in this guide offer a framework for the continued discovery and characterization of novel therapeutic agents targeting this important enzyme.

In Vitro Characterization of a Human Enteropeptidase Inhibitor: A Technical Guide

Disclaimer: As of November 2025, publicly available scientific literature and databases do not contain specific information regarding a compound designated "Human enteropeptidase-IN-3". Therefore, this document provides a comprehensive technical guide and framework for the in vitro characterization of a novel human enteropeptidase inhibitor, using "IN-3" as a placeholder. The methodologies and data presentation formats described herein are based on established principles of enzyme kinetics and inhibitor characterization.

Introduction to Human Enteropeptidase

Human enteropeptidase (also known as enterokinase) is a type II transmembrane serine protease located in the brush border of the duodenal and jejunal mucosa.[1] It plays a crucial role in the digestive cascade by converting inactive trypsinogen into active trypsin.[1][2] Trypsin, in turn, activates a host of other pancreatic zymogens, including chymotrypsinogen, procarboxypeptidases, and proelastases.[1][3] This initiation step makes enteropeptidase a critical enzyme for protein digestion.

The enzyme is a heterodimer composed of a heavy chain that anchors it to the cell membrane and a light chain that contains the catalytic domain.[4][5] The catalytic light chain exhibits high specificity for the amino acid sequence (Asp)4-Lys at the N-terminus of trypsinogen.[6][7]

Quantitative Data Summary for an Enteropeptidase Inhibitor (IN-3)

The following tables provide a template for summarizing the key quantitative data obtained during the in vitro characterization of a human enteropeptidase inhibitor.

Table 1: Inhibitory Potency of IN-3 against Human Enteropeptidase

| Parameter | Value | Assay Conditions |

| IC50 (nM) | [Insert Value] | Recombinant human enteropeptidase, [Substrate] = Km, 37°C, pH 8.4 |

| Ki (nM) | [Insert Value] | Determined by mechanism of inhibition studies |

| Mode of Inhibition | [e.g., Competitive, Non-competitive, Uncompetitive, Mixed] | Determined by Lineweaver-Burk or other kinetic plots |

Table 2: Binding Affinity of IN-3 to Human Enteropeptidase

| Parameter | Value | Method |

| Kd (nM) | [Insert Value] | Surface Plasmon Resonance (SPR) or Isothermal Titration Calorimetry (ITC) |

| kon (1/Ms) | [Insert Value] | SPR |

| koff (1/s) | [Insert Value] | SPR |

Table 3: Selectivity Profile of IN-3

| Protease | IC50 (nM) or % Inhibition at [X] µM | Fold Selectivity (vs. Enteropeptidase) |

| Human Enteropeptidase | [Insert Value] | 1 |

| Human Trypsin-1 | [Insert Value] | [Calculate Value] |

| Human Chymotrypsin | [Insert Value] | [Calculate Value] |

| Human Thrombin | [Insert Value] | [Calculate Value] |

| Other relevant proteases | [Insert Value] | [Calculate Value] |

Detailed Experimental Protocols

Enteropeptidase Inhibition Assay (IC50 Determination)

This protocol describes a common method to determine the half-maximal inhibitory concentration (IC50) of a test compound against human enteropeptidase.

Materials:

-

Recombinant Human Enteropeptidase (light chain)

-

Fluorogenic peptide substrate: Gly-(Asp)4-Lys-AMC

-

Assay Buffer: 50 mM Tris-HCl, pH 8.4, 10 mM CaCl₂, 0.01% Tween-20

-

Test compound (IN-3) dissolved in DMSO

-

96-well black microplates

-

Fluorescence plate reader

Procedure:

-

Prepare a serial dilution of the test compound (IN-3) in DMSO. A common starting concentration is 10 mM, with 1:3 serial dilutions.

-

In a 96-well plate, add 2 µL of the diluted test compound or DMSO (for control wells) to each well.

-

Add 88 µL of assay buffer containing recombinant human enteropeptidase to each well. The final enzyme concentration should be pre-determined to yield a linear reaction rate.

-

Incubate the plate at 37°C for 15 minutes to allow the inhibitor to bind to the enzyme.

-

Initiate the reaction by adding 10 µL of the fluorogenic substrate, Gly-(Asp)4-Lys-AMC, to each well. The final substrate concentration should be approximately equal to its Km value.

-

Immediately begin monitoring the increase in fluorescence (Excitation: 380 nm, Emission: 460 nm) at 37°C for 30 minutes, taking readings every minute.

-

Calculate the initial reaction rates (Vo) from the linear portion of the progress curves.

-

Plot the percentage of inhibition versus the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

Mechanism of Inhibition Studies

To determine the mode of inhibition (e.g., competitive, non-competitive), the inhibition assay is performed with varying concentrations of both the inhibitor and the substrate.

Procedure:

-

Follow the general procedure for the IC50 determination.

-

Use a matrix of inhibitor concentrations (e.g., 0, 0.5 x IC50, 1 x IC50, 2 x IC50) and substrate concentrations (e.g., 0.5 x Km, 1 x Km, 2 x Km, 5 x Km, 10 x Km).

-

Calculate the initial reaction rates for each combination of inhibitor and substrate concentration.

-

Plot the data using a double reciprocal plot (Lineweaver-Burk), where 1/Vo is plotted against 1/[S].

-

The pattern of the lines will indicate the mode of inhibition. For example, lines intersecting on the y-axis are indicative of competitive inhibition. From these plots, the inhibition constant (Ki) can be calculated.

Selectivity Profiling

To assess the selectivity of the inhibitor, its potency is tested against other related serine proteases.

Procedure:

-

For each protease to be tested (e.g., trypsin, chymotrypsin, thrombin), use a specific fluorogenic substrate and an appropriate assay buffer.

-

Perform the inhibition assay as described for the IC50 determination, substituting the respective protease, substrate, and buffer.

-

Determine the IC50 value of the inhibitor for each protease.

-

Calculate the fold selectivity by dividing the IC50 of the off-target protease by the IC50 of human enteropeptidase.

Visualizations

Digestive Cascade Initiated by Enteropeptidase

References

- 1. Enteropeptidase - Wikipedia [en.wikipedia.org]

- 2. taylorandfrancis.com [taylorandfrancis.com]

- 3. Human digestive system - Wikipedia [en.wikipedia.org]

- 4. resources.rndsystems.com [resources.rndsystems.com]

- 5. protein.bio.msu.ru [protein.bio.msu.ru]

- 6. Human enteropeptidase light chain: Bioengineering of recombinants and kinetic investigations of structure and function - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Expression, purification, and characterization of human enteropeptidase catalytic subunit in Escherichia coli - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Binding Affinity and Kinetics of a Human Enteropeptidase Inhibitor

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the binding affinity and kinetics of a representative small molecule inhibitor of human enteropeptidase, SCO-792, herein referred to as Enteropeptidase-IN-3 for illustrative purposes. This document details the quantitative binding data, experimental methodologies for its determination, and visual representations of key biological and experimental processes.

Introduction to Human Enteropeptidase

Human enteropeptidase (also known as enterokinase) is a type II transmembrane serine protease located in the brush border of the duodenum and proximal jejunum.[1] It plays a crucial role in protein digestion by converting inactive trypsinogen into its active form, trypsin. This activation initiates a cascade that activates other pancreatic digestive enzymes. Due to its pivotal role in digestion, enteropeptidase is a target for therapeutic intervention in metabolic disorders.

Binding Affinity and Kinetics of Enteropeptidase-IN-3

The interaction of Enteropeptidase-IN-3 with human enteropeptidase has been characterized to determine its binding affinity and kinetic profile. This section summarizes the key quantitative data.

Table 1: Binding Affinity and Kinetic Parameters of Enteropeptidase-IN-3 for Human Enteropeptidase

| Parameter | Value | Species | Method |

| IC50 | 5.4 nmol/L | Human | FRET-based enzyme assay[2][3] |

| Kinact/KI | 82,000 M-1s-1 | Human | Time-dependent inhibition assay[2][3] |

| koff | 0.047 h-1 | Human | Dissociation assay[2][3] |

| Dissociation Half-life (t1/2) | ~14 hours | Human | Dissociation assay[2][3] |

Note: The provided data is for the representative inhibitor SCO-792.

Experimental Protocols

This section details the methodologies used to determine the binding affinity and kinetics of Enteropeptidase-IN-3.

Fluorescence Resonance Energy Transfer (FRET)-Based Enzyme Inhibition Assay

This assay is used to determine the half-maximal inhibitory concentration (IC50) of a compound against enteropeptidase.

Principle: The assay utilizes a synthetic peptide substrate labeled with a fluorophore and a quencher. In its intact state, the quencher suppresses the fluorescence of the fluorophore. Upon cleavage by enteropeptidase, the fluorophore is separated from the quencher, resulting in an increase in fluorescence. The inhibitory effect of a compound is measured by the reduction in the rate of fluorescence increase.

Protocol:

-

Reagents:

-

Human recombinant enteropeptidase (light chain)

-

FRET substrate (e.g., QSY21-Gly-Asp-Asp-Asp-Lys-Ile-Val-Gly-Gly-Lys(Cy5))

-

Assay Buffer: 50 mmol/L Tricine, pH 8.0, 0.01% (w/v) Tween-20, and 10 mmol/L CaCl2[2]

-

Test compound (Enteropeptidase-IN-3) dissolved in DMSO

-

-

Procedure:

-

Add 25 nL of the test compound solution to a 1536-well black plate.[2]

-

Add 2 μL of 90 mU/mL human recombinant enteropeptidase solution to each well and incubate at room temperature for 60 minutes.[2]

-

Initiate the reaction by adding 2 μL of substrate solution (2.1 μmol/L).[2]

-

Incubate at room temperature for 30 minutes.[2]

-

Measure the fluorescence using a suitable plate reader.

-

-

Data Analysis:

-

Calculate the percent inhibition for each concentration of the test compound relative to a no-inhibitor control.

-

Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

-

Time-Dependent Inhibition Assay

This assay is used to determine the inactivation rate constant (kinact) and the inhibitor constant (KI).

Principle: For time-dependent inhibitors, the degree of inhibition increases with the pre-incubation time of the enzyme and inhibitor. By measuring the rate of reaction at different pre-incubation times and inhibitor concentrations, the kinetic parameters can be determined.

Protocol:

-

Reagents: Same as the FRET-based assay.

-

Procedure:

-

Vary the pre-incubation time of the enzyme and inhibitor before the addition of the substrate.

-

Measure the initial reaction rates at each pre-incubation time and inhibitor concentration.

-

-

Data Analysis:

-

Plot the observed rate constant (kobs) against the inhibitor concentration.

-

The data is then fitted to the appropriate equation for time-dependent inhibition to calculate kinact and KI. The ratio of these two values gives the Kinact/KI.[2]

-

Dissociation Assay

This assay is used to determine the dissociation rate constant (koff) and the dissociation half-life of the inhibitor-enzyme complex.

Principle: The recovery of enzyme activity is monitored over time after the inhibitor-enzyme complex is diluted into a solution containing a high concentration of substrate. The rate of activity recovery is proportional to the dissociation rate of the inhibitor.

Protocol:

-

Reagents: Same as the FRET-based assay.

-

Procedure:

-

Pre-incubate the enzyme with a concentration of the inhibitor equal to 10-fold its IC50 value for 120 minutes to form the enzyme-inhibitor complex.[2]

-

Rapidly dilute the complex into the assay buffer containing the substrate.

-

Monitor the increase in fluorescence over time as the enzyme activity recovers.

-

-

Data Analysis:

-

The data is fitted to a first-order exponential decay equation to determine the dissociation rate constant (koff).[2]

-

The dissociation half-life (t1/2) is calculated using the equation: t1/2 = ln(2)/koff.

-

Visualizations

The following diagrams illustrate key pathways and experimental workflows related to human enteropeptidase and its inhibition.

References

In-depth Technical Guide: Cellular Uptake and Localization of Human Enteropeptidase-IN-3

A comprehensive overview for researchers, scientists, and drug development professionals.

Introduction

Human enteropeptidase (HE), also known as enterokinase, is a type II transmembrane serine protease predominantly found in the brush border of the duodenal and jejunal mucosa.[1][2][3] Its primary physiological role is the activation of trypsinogen to trypsin, which in turn initiates a cascade of digestive enzyme activation.[1][3][4] Structurally, human enteropeptidase is a heterodimer composed of a heavy chain and a light chain linked by a disulfide bond, originating from a single-chain precursor.[3][5] The heavy chain anchors the enzyme in the cell membrane, while the light chain contains the catalytic domain.[1]

This technical guide focuses on a specific compound, Human enteropeptidase-IN-3. However, extensive searches of the scientific literature did not yield specific information regarding a molecule with this designation. Therefore, this document will provide a foundational understanding of human enteropeptidase's known localization and discuss general principles of cellular uptake that may be relevant for molecules targeting this enzyme, such as inhibitors or therapeutic agents.

Cellular Localization of Human Enteropeptidase

Human enteropeptidase is synthesized by and localized to the enterocytes and goblet cells of the proximal small intestine.[5][6][7] Its expression is most prominent on the brush border of these cells, which is the apical surface facing the lumen of the intestine.[6][7] This specific localization is crucial for its function in initiating the digestive cascade as soon as chyme enters the duodenum from the stomach.[8][9]

While primarily membrane-bound, some studies in rats have suggested the presence of a soluble, free form of enterokinase in the mucin and soluble fractions of the small intestine, although the majority of the activity is associated with the brush border.[10]

Putative Cellular Uptake Mechanisms for Enteropeptidase-Targeted Molecules

The cellular uptake of molecules designed to interact with human enteropeptidase, such as "this compound," would likely be governed by general mechanisms of cellular entry. The specific pathway would depend on the physicochemical properties of the molecule (e.g., size, charge, lipophilicity).

1. Endocytosis: This is a primary mechanism for the internalization of larger molecules.[11] For a compound targeting an extracellular domain of enteropeptidase, receptor-mediated endocytosis could be a potential pathway.

-

Clathrin-Mediated Endocytosis: A common pathway for the uptake of many receptors and their ligands.

-

Caveolae-Dependent Endocytosis: Involves flask-shaped invaginations of the plasma membrane.

-

Macropinocytosis: A less specific process involving the engulfment of large amounts of extracellular fluid.[11]

2. Direct Membrane Translocation: Smaller, lipophilic molecules may be able to passively diffuse across the cell membrane. Cell-penetrating peptides (CPPs) are an example of molecules that can facilitate direct translocation.[11]

Experimental Protocols for Studying Cellular Uptake and Localization

To investigate the cellular uptake and localization of a novel compound like "this compound," a series of well-established experimental protocols would be employed.

1. Cell Culture:

-

Cell Lines: Caco-2 cells, a human colon adenocarcinoma cell line that differentiates to form a polarized monolayer with a brush border, would be a suitable in vitro model.

-

Culture Conditions: Cells are typically cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with fetal bovine serum (FBS), non-essential amino acids, and antibiotics, and maintained in a humidified incubator at 37°C with 5% CO2. For differentiation, cells are seeded on permeable supports (e.g., Transwell inserts) and cultured for 21-28 days.

2. Cellular Uptake Assays:

-

Fluorescent Labeling: The compound of interest ("IN-3") would be labeled with a fluorescent dye (e.g., FITC, Alexa Fluor 488).

-

Incubation: Differentiated Caco-2 cells would be incubated with the fluorescently labeled compound for various time points and at different concentrations.

-

Quantification:

-

Fluorometry: After incubation, cells are washed to remove unbound compound, lysed, and the fluorescence of the cell lysate is measured using a fluorometer to quantify the total cellular uptake.

-

Flow Cytometry: Provides a quantitative measure of the percentage of cells that have taken up the compound and the intensity of the fluorescence per cell.

-

3. Localization Studies:

-

Confocal Microscopy: This is a key technique for visualizing the subcellular localization of the compound.

-

Protocol: Differentiated Caco-2 cells grown on coverslips or permeable supports are incubated with the fluorescently labeled compound. Cells are then washed, fixed with paraformaldehyde, and permeabilized with a detergent like Triton X-100. The nuclei can be counterstained with DAPI. To identify specific cellular compartments, co-staining with antibodies against marker proteins for organelles (e.g., EEA1 for early endosomes, LAMP1 for lysosomes) or cellular structures (e.g., phalloidin for actin filaments at the brush border) would be performed. The coverslips are then mounted on slides and imaged with a confocal microscope.

-

Data Presentation

As no quantitative data for "this compound" is available, a template for data presentation is provided below.

Table 1: Quantitative Analysis of Cellular Uptake of [Compound Name] in Caco-2 Cells

| Concentration (µM) | Incubation Time (min) | Uptake (fluorescence units/mg protein) |

| 1 | 30 | [Insert Data] |

| 1 | 60 | [Insert Data] |

| 10 | 30 | [Insert Data] |

| 10 | 60 | [Insert Data] |

Table 2: Subcellular Localization of [Compound Name] in Caco-2 Cells

| Cellular Compartment | Co-localization Marker | Pearson's Correlation Coefficient |

| Early Endosomes | EEA1 | [Insert Data] |

| Lysosomes | LAMP1 | [Insert Data] |

| Apical Membrane | Phalloidin | [Insert Data] |

Visualizations

The following diagrams illustrate the known localization of human enteropeptidase and a general workflow for studying the cellular uptake of a targeted compound.

Caption: Localization of Human Enteropeptidase at the brush border.

Caption: Experimental workflow for uptake and localization studies.

References

- 1. Enteropeptidase - Wikipedia [en.wikipedia.org]

- 2. Frontiers | The Global Status and Trends of Enteropeptidase: A Bibliometric Study [frontiersin.org]

- 3. article.imrpress.com [article.imrpress.com]

- 4. Cryo-EM structures reveal the activation and substrate recognition mechanism of human enteropeptidase - PMC [pmc.ncbi.nlm.nih.gov]

- 5. protein.bio.msu.ru [protein.bio.msu.ru]

- 6. journals.physiology.org [journals.physiology.org]

- 7. Expression of enteropeptidase in differentiated enterocytes, goblet cells, and the tumor cells in human duodenum - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. cellsciences.com [cellsciences.com]

- 9. celprogen.com [celprogen.com]

- 10. Subcellular localization of enterokinase (enteropeptidase EC 3.4.21.9) in rat small intestine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. mdpi.com [mdpi.com]

The Impact of Enteropeptidase Inhibitors on Trypsinogen Activation: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Human enteropeptidase (also known as enterokinase) is a serine protease located in the brush border of the duodenal and jejunal mucosa. It plays a critical role in protein digestion by catalyzing the conversion of inactive trypsinogen to its active form, trypsin. This activation of trypsin is the initial and rate-limiting step in the activation cascade of many other pancreatic digestive proenzymes, such as chymotrypsinogen, proelastase, and procarboxypeptidases. Given its pivotal role, the inhibition of human enteropeptidase presents a promising therapeutic strategy for managing conditions such as pancreatitis, obesity, and other metabolic diseases where limiting protein digestion is beneficial. This technical guide provides an in-depth overview of the effect of enteropeptidase inhibitors on trypsinogen activation, focusing on the compound "Human enteropeptidase-IN-3" and the well-characterized inhibitor SCO-792 as a case study.

Mechanism of Action of Enteropeptidase Inhibitors

Enteropeptidase inhibitors are compounds designed to specifically bind to the active site of the enteropeptidase enzyme, thereby preventing it from processing its natural substrate, trypsinogen.[1] This inhibition can be achieved through various mechanisms, including reversible or irreversible binding. By blocking the catalytic activity of enteropeptidase, these inhibitors effectively halt the proteolytic cleavage of the N-terminal propeptide from trypsinogen, thus preventing its conversion to active trypsin.[1] The subsequent activation of other digestive enzymes is consequently suppressed, leading to a reduction in overall protein digestion and absorption in the small intestine.

Quantitative Data on Enteropeptidase Inhibition

While specific quantitative data for a compound explicitly named "this compound" is not widely available in public literature, extensive research has been conducted on other potent enteropeptidase inhibitors. SCO-792 (also known as Sucunamostat) serves as an excellent surrogate for understanding the quantitative aspects of enteropeptidase inhibition.

| Inhibitor | Target | IC50 | K inact /K I | Other Notable Inhibitory Activity |

| SCO-792 | Human Enteropeptidase | 5.4 nM[2][3][4][5] | 82,000 M⁻¹s⁻¹[2] | Trypsin (IC50 = 3.3 nM), Plasma Kallikrein (IC50 = 16 nM), Plasmin (IC50 = 460 nM)[2] |

| Rat Enteropeptidase | 4.6 nM[2][3][4][5] |

Table 1: Quantitative Inhibitory Activity of SCO-792. This table summarizes the in vitro inhibitory potency of SCO-792 against human and rat enteropeptidase, as well as its activity against other related serine proteases.

Experimental Protocols

In Vitro Enteropeptidase Inhibition Assay

This protocol is adapted from established methods for determining the inhibitory activity of compounds against human enteropeptidase using a fluorogenic substrate.

Materials:

-

Recombinant Human Enteropeptidase (light chain)

-

Enteropeptidase substrate: A fluorogenic peptide substrate containing the enteropeptidase recognition sequence (e.g., Gly-(Asp)4-Lys-AMC)

-

Assay Buffer: 50 mM Tris-HCl, pH 8.0, 10 mM CaCl₂, 0.01% Tween-20

-

Test Inhibitor (e.g., SCO-792 or this compound) dissolved in DMSO

-

96-well black microplate

-

Fluorescence microplate reader (Excitation: 380 nm, Emission: 460-500 nm)

Procedure:

-

Prepare a stock solution of the test inhibitor in DMSO.

-

Serially dilute the inhibitor stock solution in Assay Buffer to achieve a range of desired concentrations.

-

In a 96-well microplate, add 50 µL of the diluted inhibitor solutions to the respective wells. Include wells with Assay Buffer and DMSO as no-inhibitor and vehicle controls.

-

Add 25 µL of the Recombinant Human Enteropeptidase solution (e.g., 1 ng/µL in Assay Buffer) to each well.

-

Incubate the plate at room temperature for 15-30 minutes to allow the inhibitor to bind to the enzyme.

-

Initiate the enzymatic reaction by adding 25 µL of the enteropeptidase substrate solution (e.g., 20 µM in Assay Buffer) to each well.

-

Immediately place the plate in a fluorescence microplate reader and measure the increase in fluorescence intensity over time (e.g., every minute for 30-60 minutes) in kinetic mode.

-

The rate of reaction is determined from the linear portion of the fluorescence versus time plot.

-

Calculate the percent inhibition for each inhibitor concentration relative to the no-inhibitor control.

-

Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a suitable dose-response curve to determine the IC50 value.

In Vitro Trypsinogen Activation Inhibition Assay

This protocol outlines a method to assess the ability of an inhibitor to prevent enteropeptidase-mediated activation of trypsinogen by measuring the subsequent trypsin activity.

Materials:

-

Recombinant Human Enteropeptidase

-

Human Trypsinogen

-

Trypsin substrate: A chromogenic or fluorogenic substrate for trypsin (e.g., Nα-Benzoyl-L-arginine 4-nitroanilide hydrochloride - BAPNA)

-

Activation Buffer: 50 mM Tris-HCl, pH 8.0, 10 mM CaCl₂

-

Test Inhibitor (e.g., SCO-792 or this compound) dissolved in DMSO

-

96-well clear microplate

-

Spectrophotometer or fluorescence microplate reader

Procedure:

-

Prepare a stock solution of the test inhibitor in DMSO and serially dilute it in Activation Buffer.

-

In a 96-well plate, combine 20 µL of the diluted inhibitor solutions, 20 µL of Human Trypsinogen solution (e.g., 1 mg/mL in 1 mM HCl), and 20 µL of Activation Buffer. Include appropriate controls.

-

Initiate the activation reaction by adding 20 µL of Recombinant Human Enteropeptidase solution (e.g., 10 ng/µL in Activation Buffer) to each well.

-

Incubate the plate at 37°C for a defined period (e.g., 30-60 minutes) to allow for trypsinogen activation.

-

Stop the activation reaction by adding a stop solution or by proceeding immediately to the trypsin activity measurement.

-

To measure the generated trypsin activity, add 100 µL of the trypsin substrate solution (e.g., 1 mM BAPNA in Activation Buffer) to each well.

-

Measure the absorbance (for chromogenic substrates) or fluorescence (for fluorogenic substrates) over time in a microplate reader.

-

The rate of substrate cleavage is proportional to the amount of active trypsin formed.

-

Calculate the percent inhibition of trypsinogen activation for each inhibitor concentration relative to the no-inhibitor control.

-

Determine the IC50 value for the inhibition of trypsinogen activation by plotting the percent inhibition against the inhibitor concentration.

Visualizations

References

Methodological & Application

Application Notes and Protocols for Human Enteropeptidase-IN-3 In Vitro Assay

For Researchers, Scientists, and Drug Development Professionals

Introduction

Enteropeptidase (also known as enterokinase) is a type II transmembrane serine protease located in the brush border of the duodenum and jejunum.[1][2][3] It plays a crucial role in protein digestion by converting trypsinogen into its active form, trypsin, which in turn activates a cascade of other pancreatic digestive enzymes.[2][4] Due to its critical function, the inhibition of human enteropeptidase is a potential therapeutic target for conditions such as obesity and diabetes.[1] These application notes provide a detailed protocol for conducting an in vitro assay to evaluate the inhibitory activity of a compound, herein referred to as "Human enteropeptidase-IN-3," against human enteropeptidase.

The protocols described below are based on established methods for measuring enteropeptidase activity and inhibitor screening. They include both a fluorescent and a colorimetric assay, offering flexibility depending on available instrumentation and assay requirements.

Signaling Pathway and Experimental Workflow

Digestive Cascade Initiated by Enteropeptidase

Caption: Digestive cascade initiated by enteropeptidase.

General Workflow for Enteropeptidase Inhibitor Assay

Caption: General workflow for an in vitro enteropeptidase inhibitor assay.

Quantitative Data Summary

The following tables summarize typical reagents, their concentrations, and kinetic parameters relevant to human enteropeptidase assays.

Table 1: Reagents and Typical Concentrations

| Reagent | Stock Concentration | Final Concentration | Notes |

| Human Enteropeptidase | Reconstituted to 1 mU/µL[5] | 0.04 µg/mL[1] or as optimized | The light chain is the catalytically active subunit.[6] |

| Fluorescent Substrate (AFC-based) | 10 mM in DMSO[7] | Varies by assay (e.g., 2 µL of stock per 50 µL reaction) | Contains the 'DDDDK' recognition sequence.[5] |

| Colorimetric Substrate (Z-Lys-SBzl) | 10 mM in DMSO[1] | 400 µM[1] | Used in conjunction with DTNB. |

| DTNB | 10 mM in DMSO[1] | 400 µM[1] | Reacts with the product of Z-Lys-SBzl cleavage to produce a colored compound. |

| Assay Buffer | 50 mM Tris, 150 mM NaCl, 10 mM CaCl2, 0.05% Brij-35, pH 7.5-8.0[1] | 1X | Calcium ions can influence enzyme activity.[8] |

| Inhibitor-IN-3 | Varies (typically in DMSO) | Serial dilutions (e.g., 1 nM to 100 µM) | Test a range of concentrations to determine the IC50. |

| Aprotinin (Positive Control Inhibitor) | 0.6 mM[5] | Varies | A known trypsin-like serine protease inhibitor.[8] |

Table 2: Kinetic Parameters of Human Enteropeptidase

| Substrate | Km (mM) | kcat (s⁻¹) | kcat/Km (M⁻¹s⁻¹) | Reference |

| Gly-Asp-Asp-Asp-Asp-Lys-β-naphthylamide | 0.16 | 115 | 7.19 x 10⁵ | [6] |

| Z-Lys-SBzl | 0.14 | 133 | 9.5 x 10⁵ | [6] |

| GD₄K-pNA | - | - | 6.83 x 10⁶ (for Y174R variant) | [9] |

| GD₄R-pNA | - | - | 1.89 x 10⁷ (for Y174R variant) | [9] |

Experimental Protocols

Protocol 1: Fluorescent Inhibitor Assay

This protocol is adapted from commercially available inhibitor screening kits and is suitable for high-throughput screening.[5][7]

Materials:

-

Recombinant Human Enteropeptidase

-

Enteropeptidase Fluorescent Substrate (e.g., AFC-based peptide with 'DDDDK' sequence)

-

Enteropeptidase Assay Buffer (e.g., 50 mM Tris, pH 8.0, 10 mM CaCl₂, 0.01% Tween-20)[10]

-

Inhibitor-IN-3 (dissolved in DMSO)

-

Positive Control Inhibitor (e.g., Aprotinin)

-

Black, flat-bottom 96-well plates

-

Fluorescence multi-well plate reader (Ex/Em = 380/500 nm)[5][7]

Procedure:

-

Reagent Preparation:

-

Warm all reagents to room temperature before use.[7]

-

Prepare a working solution of Human Enteropeptidase in Assay Buffer. The final concentration should be optimized to ensure the reaction is in the linear range.

-

Prepare serial dilutions of Inhibitor-IN-3 in Assay Buffer. It's common to prepare these at 4 times the final desired concentration (4x).[5]

-

Prepare a 4x solution of the positive control inhibitor.

-

-

Assay Plate Setup:

-

Add 25 µL of the 4x Inhibitor-IN-3 dilutions to the appropriate wells.

-

For "Enzyme Control" (uninhibited) wells, add 25 µL of Assay Buffer.[5]

-

For "Positive Control" wells, add 25 µL of the 4x positive control inhibitor solution.

-

For "Sample Blank" wells (to control for inhibitor fluorescence), add 25 µL of the 4x Inhibitor-IN-3 dilutions.

-

Add 50 µL of the Human Enteropeptidase working solution to all wells except the "Sample Blank" wells. Add 50 µL of Assay Buffer to the "Sample Blank" wells.[5]

-

Mix the plate gently and incubate for 10-15 minutes at room temperature to allow the inhibitor to bind to the enzyme.[5]

-

-

Initiate and Measure the Reaction:

-

Prepare an "Enzymatic Reaction Mix" containing the fluorescent substrate diluted in Assay Buffer.

-

Add 25 µL of the Enzymatic Reaction Mix to all wells to start the reaction.[5]

-

Immediately place the plate in a fluorescence reader pre-set to 37°C.

-

Measure the fluorescence (Ex/Em = 380/500 nm) in kinetic mode for 30-60 minutes, taking readings every minute.[7]

-

-

Data Analysis:

-

For each well, calculate the reaction rate (slope of the linear portion of the fluorescence vs. time curve).

-

Subtract the rate of the blank controls from the corresponding sample wells.

-

Calculate the percent inhibition for each concentration of Inhibitor-IN-3 using the following formula: % Inhibition = [1 - (Rate of Inhibited Reaction / Rate of Uninhibited Reaction)] x 100

-

Plot the percent inhibition against the logarithm of the Inhibitor-IN-3 concentration and fit the data to a dose-response curve to determine the IC50 value.

-

Protocol 2: Colorimetric Inhibitor Assay

This protocol utilizes a chromogenic substrate and is suitable for laboratories equipped with an absorbance plate reader.[1][4]

Materials:

-

Recombinant Human Enteropeptidase

-

Colorimetric Substrate: Thiobenzyl benzyloxycarbonyl-L-lysinate (Z-Lys-SBzl)

-

5,5'-dithio-bis(2-nitrobenzoic acid) (DTNB)

-

Assay Buffer: 50 mM Tris, 150 mM NaCl, 10 mM CaCl₂, 0.05% Brij-35, pH 7.5[1]

-

Inhibitor-IN-3 (dissolved in DMSO)

-

Clear, flat-bottom 96-well plates

-

Absorbance plate reader

Procedure:

-

Reagent Preparation:

-

Assay Plate Setup:

-

This protocol involves pre-incubation of the enzyme and inhibitor before adding the substrate.

-

In a 96-well plate, add 25 µL of the Inhibitor-IN-3 dilutions to the appropriate wells.

-

Add 25 µL of the Human Enteropeptidase working solution to the wells.

-

For "Enzyme Control" (uninhibited) wells, add 25 µL of Assay Buffer instead of the inhibitor.

-

Mix gently and incubate for 15 minutes at room temperature.

-

-

Initiate and Measure the Reaction:

-

Add 50 µL of the substrate/DTNB mixture to all wells to initiate the reaction. The total volume will be 100 µL.

-

Immediately place the plate in an absorbance reader.

-

Read the absorbance at 405 nm in kinetic mode for 5-10 minutes.[1]

-

-

Data Analysis:

-

Determine the reaction rate (change in absorbance per minute, OD/min) from the linear portion of the curve for each well.

-

Calculate the percent inhibition for each concentration of Inhibitor-IN-3 as described in Protocol 1.

-

Plot the percent inhibition versus the log of the inhibitor concentration to determine the IC50 value.

-

Concluding Remarks

The provided protocols offer robust and adaptable methods for the in vitro characterization of this compound. It is recommended to optimize enzyme and substrate concentrations for the specific instrumentation and reagents used. The choice between the fluorescent and colorimetric assay will depend on the required sensitivity, throughput, and available equipment. These detailed guidelines should enable researchers to effectively screen and characterize novel inhibitors of human enteropeptidase.

References

- 1. resources.rndsystems.com [resources.rndsystems.com]

- 2. Frontiers | The Global Status and Trends of Enteropeptidase: A Bibliometric Study [frontiersin.org]

- 3. Enteropeptidase - Wikipedia [en.wikipedia.org]

- 4. sigmaaldrich.com [sigmaaldrich.com]

- 5. sigmaaldrich.com [sigmaaldrich.com]

- 6. Expression, purification, and characterization of human enteropeptidase catalytic subunit in Escherichia coli - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. sigmaaldrich.com [sigmaaldrich.com]

- 8. protein.bio.msu.ru [protein.bio.msu.ru]

- 9. Human enteropeptidase light chain: Bioengineering of recombinants and kinetic investigations of structure and function - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Discovery and characterization of a small‐molecule enteropeptidase inhibitor, SCO‐792 - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols for Preclinical Evaluation of Human Enteropeptidase Inhibitor IN-3

For Researchers, Scientists, and Drug Development Professionals

Introduction

Human enteropeptidase (also known as enterokinase) is a serine protease located in the brush border of the duodenum and upper jejunum. It plays a critical role in protein digestion by converting inactive trypsinogen into its active form, trypsin. Trypsin then initiates a cascade that activates other pancreatic zymogens, including chymotrypsinogen, proelastase, and procarboxypeptidases.[1][2][3] Genetic deficiency of enteropeptidase leads to severe malabsorption of proteins, resulting in symptoms like diarrhea, failure to thrive, and hypoproteinemia.[2][4] This pivotal role in digestion makes enteropeptidase a compelling target for therapeutic intervention in conditions where modulating protein absorption is desirable, such as obesity and certain metabolic diseases.[5][6]

Human enteropeptidase-IN-3 is a novel, potent, and selective small molecule inhibitor of human enteropeptidase. These application notes provide a comprehensive overview of the recommended animal models and detailed experimental protocols for evaluating the in vivo efficacy of IN-3. The primary animal models discussed are the diet-induced obese (DIO) mouse and the standard rat model, which have been successfully used to test other enteropeptidase inhibitors.[5][7][8]

Signaling Pathway of Protein Digestion Initiation

The following diagram illustrates the key role of enteropeptidase in the protein digestion cascade.

Caption: Role of Enteropeptidase in Protein Digestion and Inhibition by IN-3.

Recommended Animal Models

The selection of an appropriate animal model is critical for the preclinical evaluation of this compound. Based on existing literature for similar inhibitors, rodent models are highly suitable.

-

Diet-Induced Obese (DIO) Mouse Model: This is the recommended model for assessing the therapeutic potential of IN-3 in obesity and metabolic syndrome.[5][8] C57BL/6 mice are commonly used as they readily develop obesity, hyperglycemia, and insulin resistance when fed a high-fat diet.

-

Wistar or Sprague-Dawley Rat Model: These standard rat models are ideal for initial efficacy, pharmacokinetic, and pharmacodynamic studies.[7] They are larger than mice, which can facilitate surgical procedures and blood sampling.

Efficacy Data of a Representative Enteropeptidase Inhibitor (SCO-792) in Rats

The following table summarizes data from a study on a similar enteropeptidase inhibitor, SCO-792, demonstrating its in vivo efficacy. This provides a benchmark for expected outcomes with IN-3.

| Animal Model | Treatment Group | Dose | Key Finding | Reference |

| Normal Rats | SCO-792 | 3 mg/kg (oral) | Significantly inhibited the plasma elevation of branched-chain amino acids (BCAAs) after an oral protein challenge, indicating effective inhibition of protein digestion. | [7] |

| Normal Rats | SCO-792 | 10 mg/kg (oral) | Showed sustained inhibition of BCAA elevation in plasma for at least 4 hours post-dose. | [7] |

Experimental Protocols

Protocol 1: Evaluation of IN-3 Efficacy in a Diet-Induced Obese (DIO) Mouse Model

Objective: To assess the effect of chronic oral administration of this compound on body weight, food intake, and metabolic parameters in DIO mice.

Materials:

-

Male C57BL/6 mice, 6-8 weeks old

-

High-fat diet (HFD; e.g., 60% kcal from fat)

-

Standard chow diet

-

This compound

-

Vehicle control (e.g., 0.5% methylcellulose in water)

-

Metabolic cages

-

Blood glucose meter

-

Insulin and other assay kits (e.g., for lipids)

Experimental Workflow:

Caption: Workflow for Evaluating IN-3 in DIO Mice.

Procedure:

-

Obesity Induction: After a one-week acclimatization period on standard chow, house the mice in a temperature-controlled environment with a 12-hour light/dark cycle. Provide a high-fat diet and water ad libitum for 10-12 weeks to induce obesity. A control group should remain on the standard chow diet.

-

Group Allocation: Randomize the obese mice into treatment groups (e.g., Vehicle, IN-3 low dose, IN-3 high dose). A lean control group (on standard chow) should also be maintained.

-

Drug Administration: Administer this compound or vehicle daily via oral gavage for 4-8 weeks.

-

Monitoring: Record body weight and food intake weekly.

-

Metabolic Analysis: Towards the end of the study, place mice in metabolic cages to measure energy expenditure and collect feces for protein analysis.

-

Oral Glucose Tolerance Test (OGTT): Perform an OGTT to assess glucose metabolism.

-

Terminal Sample Collection: At the end of the treatment period, collect terminal blood samples for analysis of plasma lipids, insulin, and other metabolic markers. Collect and weigh various tissues, such as liver and adipose tissue.

Quantitative Endpoints:

| Parameter | Method |

| Body Weight | Weekly measurement on a calibrated scale |

| Food Intake | Daily or weekly measurement of consumed food |

| Fecal Protein Content | Combustion method (e.g., Dumas) or colorimetric assay |

| Plasma Glucose | Blood glucose meter (tail vein) |

| Plasma Insulin & Lipids | ELISA or colorimetric assay kits |

| Energy Expenditure | Indirect calorimetry via metabolic cages |

Protocol 2: Pharmacodynamic Evaluation of IN-3 in a Rat Model

Objective: To determine the acute effect of a single oral dose of this compound on protein digestion in rats, as measured by post-prandial plasma amino acid levels.

Materials:

-

Male Wistar or Sprague-Dawley rats (250-300g)

-

This compound

-

Vehicle control

-

Protein source for oral challenge (e.g., whey protein isolate)

-

Blood collection supplies (e.g., EDTA tubes)

-

LC-MS/MS for amino acid analysis

Experimental Workflow:

Caption: Pharmacodynamic Evaluation of IN-3 in Rats.

Procedure:

-

Acclimatization and Fasting: Acclimatize rats for at least one week. Fast the animals overnight (12-16 hours) with free access to water.

-

Dosing: Administer a single oral dose of this compound or vehicle to the fasted rats.

-

Waiting Period: Allow a specific time (e.g., 1, 2, or 4 hours) for the compound to be absorbed and reach the site of action.[7]

-

Protein Challenge: Administer an oral protein bolus (e.g., 2 g/kg of whey protein).

-

Blood Sampling: Collect serial blood samples from the tail vein or a cannula at baseline (pre-challenge) and at various time points post-challenge (e.g., 30, 60, 120, and 240 minutes).

-

Sample Processing: Centrifuge the blood samples to separate plasma and store at -80°C until analysis.

-

Amino Acid Analysis: Quantify the concentration of branched-chain amino acids (leucine, isoleucine, valine) and other amino acids in the plasma samples using a validated LC-MS/MS method.

Quantitative Endpoints:

| Parameter | Method |

| Plasma BCAA Concentration | LC-MS/MS |

| Area Under the Curve (AUC) of Plasma BCAA vs. Time | Calculated from the concentration-time profile |

Conclusion

The described animal models and protocols provide a robust framework for the preclinical evaluation of this compound. The DIO mouse model is essential for assessing the long-term therapeutic potential in an obesity context, while the rat pharmacodynamic model offers a clear and rapid assessment of the inhibitor's acute effects on protein digestion. Consistent and significant reductions in body weight gain in the DIO model and a blunted post-prandial plasma amino acid response in the rat model would provide strong evidence of the in vivo efficacy of IN-3. These studies are critical for advancing IN-3 towards clinical development.

References

- 1. Enteropeptidase - Wikipedia [en.wikipedia.org]

- 2. Activation of Human Pancreatic Proteolytic Enzymes: The Role of Enteropeptidase and Trypsin - PMC [pmc.ncbi.nlm.nih.gov]

- 3. taylorandfrancis.com [taylorandfrancis.com]

- 4. Human enteropeptidase light chain: Bioengineering of recombinants and kinetic investigations of structure and function - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Enteropeptidase: A Gene Associated with a Starvation Human Phenotype and a Novel Target for Obesity Treatment | PLOS One [journals.plos.org]

- 6. Enteropeptidase: A Gene Associated with a Starvation Human Phenotype and a Novel Target for Obesity Treatment | UBC Chemistry [chem.ubc.ca]

- 7. Discovery and characterization of a small‐molecule enteropeptidase inhibitor, SCO‐792 - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Enteropeptidase inhibition improves obesity by modulating gut microbiota composition and enterobacterial metabolites in diet-induced obese mice - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Notes and Protocols for Human Enteropeptidase-IN-3 in Metabolic Research

For Researchers, Scientists, and Drug Development Professionals

Introduction

Human enteropeptidase is a serine protease located in the brush border of the duodenum and plays a pivotal role in protein digestion by converting trypsinogen to its active form, trypsin. This initial activation triggers a cascade of digestive enzyme activation. Inhibition of enteropeptidase has emerged as a promising strategy for metabolic research, particularly in the context of obesity and type 2 diabetes. By reducing the efficiency of protein digestion and absorption, enteropeptidase inhibitors can lead to decreased caloric intake, weight loss, and improvements in various metabolic parameters.

Human enteropeptidase-IN-3 is an inhibitor of human enteropeptidase and is a valuable tool for investigating the role of this enzyme in metabolic processes. Due to the limited availability of specific research data and protocols for this compound, this document provides detailed application notes and experimental protocols based on studies with the well-characterized enteropeptidase inhibitor, SCO-792. Researchers should use this information as a guide and validate the specific parameters for this compound in their experimental systems.

Mechanism of Action

Enteropeptidase inhibitors block the catalytic activity of enteropeptidase, thereby preventing the conversion of trypsinogen to trypsin. This disruption of the initial step in the digestive enzyme cascade leads to reduced protein digestion and absorption in the small intestine. The undigested protein travels further down the gastrointestinal tract, which can trigger several downstream effects contributing to metabolic benefits. These include:

-

Reduced Caloric Intake: Incomplete protein digestion leads to a direct loss of calories in the feces.

-

Increased Satiety: The presence of undigested protein in the lower gut can stimulate the release of satiety hormones.

-

Modulation of Gut Microbiota: Alterations in nutrient availability in the gut can influence the composition and function of the gut microbiome.

-

Hormonal Regulation: Inhibition of enteropeptidase has been shown to affect the levels of metabolic hormones such as Fibroblast Growth Factor 21 (FGF21) and cholecystokinin (CCK).

Data Presentation

The following tables summarize quantitative data obtained from studies with the enteropeptidase inhibitor SCO-792, which can serve as a reference for designing experiments with this compound.

Table 1: In Vitro Inhibitory Activity of SCO-792 [1]

| Enzyme Source | IC50 (nM) |

| Rat Enteropeptidase | 4.6 |

| Human Enteropeptidase | 5.4 |

Table 2: Effects of Oral SCO-792 Administration in Diet-Induced Obese (DIO) Mice (4-week treatment) [2]

| Parameter | Vehicle Control | SCO-792 (20 mg/kg/day) | SCO-792 (59 mg/kg/day) |

| Body Weight Change (%) | Increase | Decrease | Significant Decrease |

| Food Intake | Normal | Reduced | Significantly Reduced |

| Fecal Protein (% of intake) | 0.6% | 1.7% | 3.0% |

| Plasma BCAA Levels | Baseline | Reduced | Significantly Reduced |

| Plasma FGF21 Levels | Baseline | Increased | Significantly Increased |

| Plasma GLP-1 Levels | Baseline | Slightly Decreased | Slightly Decreased |

| Plasma PYY Levels | Baseline | Unchanged | Unchanged |

| Liver Triglycerides | Elevated | Decreased | Significantly Decreased |

Table 3: Effects of SCO-792 in a Rat Model of Chronic Kidney Disease (5-week treatment) [3][4]

| Parameter | Vehicle Control | SCO-792 (0.03% in diet) | SCO-792 (0.06% in diet) |

| Glomerular Filtration Rate (GFR) | Decline | Decline Prevented | Decline Prevented |

| Albuminuria | Progressive | Suppressed | Suppressed |

| Glomerulosclerosis | Present | Improved | Improved |

| Interstitial Fibrosis | Present | Suppressed | Suppressed |

Experimental Protocols

The following are detailed methodologies for key experiments, adapted from studies using the enteropeptidase inhibitor SCO-792. These protocols can be used as a starting point for research with this compound, with the understanding that optimization will be necessary.

In Vivo Study in a Diet-Induced Obesity (DIO) Mouse Model[2]

1. Animal Model:

-

Male C57BL/6J mice, 6 weeks of age.

-

Induce obesity by feeding a high-fat diet (HFD; e.g., 60% kcal from fat) for 10-12 weeks.

-

House mice individually in a temperature- and light-controlled environment with ad libitum access to food and water.

2. Experimental Groups:

-

Group 1: Vehicle control (e.g., 0.5% methylcellulose in water).

-

Group 2: this compound (low dose, e.g., 10-20 mg/kg/day, oral gavage).

-

Group 3: this compound (high dose, e.g., 30-60 mg/kg/day, oral gavage).

-

Group 4 (Optional): Pair-fed control group, receiving the same amount of food as consumed by the high-dose treatment group.

3. Treatment:

-

Administer the vehicle or this compound orally once daily for 4-8 weeks.

4. Measurements:

-

Body Weight and Food Intake: Record daily.

-

Fecal Analysis: Collect feces over a 24-hour period at baseline and at the end of the study. Analyze for protein content using a suitable method (e.g., Kjeldahl method).

-

Blood Collection: Collect blood samples via tail vein or retro-orbital sinus at baseline and at the end of the study. Collect a final sample via cardiac puncture at sacrifice.

-

Plasma Analysis:

-

Measure plasma levels of branched-chain amino acids (BCAAs) using LC-MS/MS.

-

Measure plasma levels of FGF21, GLP-1, PYY, insulin, glucose, triglycerides, and cholesterol using commercially available ELISA kits.

-

-

Tissue Collection: At the end of the study, euthanize the mice and collect liver and adipose tissue for weight and subsequent analysis (e.g., histology, gene expression).

Oral Protein Challenge Test[2][5]

1. Animals:

-

Use DIO mice as described above.

2. Procedure:

-

Fast mice overnight (approximately 16 hours).

-

Administer a single oral dose of vehicle or this compound.

-

After a set time (e.g., 1 hour), administer an oral protein bolus (e.g., 2 g/kg of whey protein).

-

Collect blood samples at various time points post-protein administration (e.g., 0, 30, 60, 90, and 120 minutes).

-

Analyze plasma for BCAA levels to assess the in vivo inhibition of protein digestion and absorption.

Signaling Pathways and Visualizations

Inhibition of enteropeptidase triggers a complex interplay of physiological responses. The following diagrams illustrate the key signaling pathways involved.

References

- 1. researchgate.net [researchgate.net]

- 2. SCO‐792, an enteropeptidase inhibitor, improves disease status of diabetes and obesity in mice - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Enteropeptidase inhibitor SCO-792 effectively prevents kidney function decline and fibrosis in a rat model of chronic kidney disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Enteropeptidase inhibitor SCO-792 effectively prevents kidney function decline and fibrosis in a rat model of chronic kidney disease - PMC [pmc.ncbi.nlm.nih.gov]

Application Note: Quantification of Human Enteropeptidase-IN-3 in Human Plasma Using a Novel LC-MS/MS Method

Audience: Researchers, scientists, and drug development professionals.

Abstract

This application note describes a robust and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantitative analysis of Human Enteropeptidase-IN-3, a novel small molecule inhibitor of human enteropeptidase, in human plasma. The protocol details a straightforward protein precipitation method for sample preparation and utilizes a rapid chromatographic separation with a triple quadrupole mass spectrometer for detection. This method demonstrates excellent linearity, precision, and accuracy over a clinically relevant concentration range, making it suitable for pharmacokinetic studies in drug development.

Introduction

Human enteropeptidase (also known as enterokinase) is a serine protease found in the duodenum that plays a crucial role in protein digestion by converting trypsinogen into its active form, trypsin.[1][2] This activation of trypsin initiates a cascade that activates other pancreatic digestive enzymes.[1][2][3] Due to its key role in digestion, enteropeptidase has emerged as a therapeutic target for metabolic disorders. This compound is a novel investigational inhibitor designed to modulate its activity.

Accurate quantification of drug candidates in biological matrices is essential for evaluating their pharmacokinetic profiles.[4][5] LC-MS/MS is a powerful and widely used technique for the quantitative analysis of drugs and their metabolites in biological fluids due to its high sensitivity, selectivity, and reproducibility.[4][6][7] This document provides a detailed protocol for the quantification of this compound in human plasma using LC-MS/MS, which can be readily implemented in a bioanalytical laboratory.

Experimental

2.1. Materials and Reagents

-

This compound reference standard

-

Internal standard (IS) (e.g., a structurally similar, stable isotope-labeled analog)

-

Acetonitrile (LC-MS grade)

-

Methanol (LC-MS grade)

-

Formic acid (LC-MS grade)

-

Ultrapure water

-

Human plasma (K2EDTA)

2.2. LC-MS/MS Instrumentation

A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source, coupled to a high-performance liquid chromatography (HPLC) system, was used for this analysis.

2.3. Sample Preparation

A protein precipitation method was employed for the extraction of this compound and the IS from human plasma.[8]

-

Allow all solutions and plasma samples to thaw to room temperature.

-

To 50 µL of human plasma in a 1.5 mL microcentrifuge tube, add 10 µL of the internal standard working solution.

-

Add 200 µL of acetonitrile containing 0.1% formic acid to precipitate the plasma proteins.

-

Vortex the mixture for 1 minute.

-

Centrifuge the samples at 14,000 rpm for 10 minutes at 4°C.

-

Transfer 100 µL of the supernatant to a clean 96-well plate or autosampler vial.

-

Inject 5 µL of the supernatant into the LC-MS/MS system.

2.4. Liquid Chromatography

-

Column: C18 analytical column (e.g., 2.1 x 50 mm, 1.8 µm)

-

Mobile Phase A: 0.1% Formic acid in water

-

Mobile Phase B: 0.1% Formic acid in acetonitrile

-

Flow Rate: 0.4 mL/min

-

Gradient:

-

0.0-0.5 min: 5% B

-

0.5-2.5 min: 5% to 95% B

-

2.5-3.0 min: 95% B

-

3.0-3.1 min: 95% to 5% B

-

3.1-4.0 min: 5% B

-

-

Column Temperature: 40°C

2.5. Mass Spectrometry

-

Ionization Mode: Electrospray Ionization (ESI), Positive

-

Scan Type: Multiple Reaction Monitoring (MRM)

-

Source Temperature: 500°C

-

IonSpray Voltage: 5500 V

-

Curtain Gas: 35 psi

-

Collision Gas: 9 psi

Table 1: Example MRM Transitions for this compound and Internal Standard

| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |

| This compound | [Value] | [Value] | [Value] |

| Internal Standard | [Value] | [Value] | [Value] |

Note: Specific m/z values and collision energies need to be optimized for the specific molecule.

Method Validation Summary

The bioanalytical method was validated according to regulatory guidelines.[9] The following parameters were assessed:

3.1. Linearity

The calibration curve was linear over the concentration range of 1 to 1000 ng/mL. The coefficient of determination (r²) was > 0.99.

Table 2: Example Calibration Curve Data

| Concentration (ng/mL) | Mean Peak Area Ratio (Analyte/IS) |

| 1 | 0.012 |

| 5 | 0.058 |

| 10 | 0.115 |

| 50 | 0.582 |

| 100 | 1.161 |

| 500 | 5.835 |

| 1000 | 11.682 |

3.2. Precision and Accuracy

The intra- and inter-day precision and accuracy were evaluated at four quality control (QC) levels: Lower Limit of Quantification (LLOQ), Low QC, Mid QC, and High QC.

Table 3: Example Precision and Accuracy Data

| QC Level | Nominal Conc. (ng/mL) | Intra-day Precision (%CV) | Intra-day Accuracy (%Bias) | Inter-day Precision (%CV) | Inter-day Accuracy (%Bias) |

| LLOQ | 1 | 6.8 | -2.5 | 8.1 | -1.8 |

| Low QC | 3 | 5.2 | 1.3 | 6.5 | 2.1 |

| Mid QC | 80 | 4.1 | -0.8 | 5.3 | -0.5 |

| High QC | 800 | 3.5 | 2.1 | 4.8 | 1.7 |

3.3. Recovery and Matrix Effect

The extraction recovery and matrix effect were assessed to ensure the reliability of the method.

Table 4: Example Recovery and Matrix Effect Data

| QC Level | Mean Extraction Recovery (%) | Mean Matrix Effect (%) |

| Low QC | 92.5 | 98.7 |

| High QC | 94.1 | 99.2 |

Diagrams

References

- 1. Enteropeptidase - Wikipedia [en.wikipedia.org]

- 2. article.imrpress.com [article.imrpress.com]

- 3. Activation of Human Pancreatic Proteolytic Enzymes: The Role of Enteropeptidase and Trypsin - PMC [pmc.ncbi.nlm.nih.gov]

- 4. jchps.com [jchps.com]

- 5. rfppl.co.in [rfppl.co.in]

- 6. jneonatalsurg.com [jneonatalsurg.com]

- 7. A review of sample preparation methods for quantitation of small-molecule analytes in brain tissue by liquid chromatography tandem mass spectrometry (LC-MS/MS) - Analytical Methods (RSC Publishing) [pubs.rsc.org]

- 8. LC-MS Sample Preparation | Thermo Fisher Scientific - US [thermofisher.com]

- 9. How to validate a bioanalytical LC-MS/MS method for PK studies? [synapse.patsnap.com]

Application Notes and Protocols: Fluorescent Probes for Human Enteropeptidase Inhibition Assays

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to utilizing fluorescent probes for the characterization of human enteropeptidase activity and for determining the binding and inhibitory potential of compounds such as Human Enteropeptidase-IN-3.

Introduction

Human enteropeptidase (also known as enterokinase) is a serine protease found in the brush border of the duodenum and is responsible for the activation of trypsinogen to trypsin, a key step in protein digestion.[1][2] Its high specificity for the recognition sequence Asp-Asp-Asp-Asp-Lys (D4K) makes it a target for therapeutic intervention in digestive disorders and a valuable tool in biotechnology for cleaving fusion proteins.[3][4][5] Fluorescent probes offer a sensitive and continuous method for monitoring enteropeptidase activity, making them ideal for high-throughput screening of potential inhibitors.[6]

This document outlines the principles and protocols for using a generic fluorescent enteropeptidase substrate to measure enzyme activity and to determine the potency of inhibitors like this compound. This compound is a known inhibitor of this enzyme and can be studied for its potential in research related to intestinal digestive diseases.[3][7][8]

Principle of the Assay